molecular formula C4H4NNaO B3280094 Cyanoacetone sodium salt CAS No. 70807-22-6

Cyanoacetone sodium salt

Cat. No. B3280094
CAS RN: 70807-22-6
M. Wt: 105.07 g/mol
InChI Key: YYIONPHFSWONBR-UHFFFAOYSA-N
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Description

Cyanoacetone sodium salt is a chemical compound used for scientific research . Its molecular formula is C4H4NO・Na and it is also known by other names such as Butanenitrile, 3-oxo-, ion (1-), sodium (1:1); Acetylacetonitrile, sodium salt; Acetoacetonitrile sodium salt; and 3-OXOBUTANENITRILE SODIUM SALT .


Synthesis Analysis

The synthesis of Cyanoacetone sodium salt can be achieved through a process that involves reacting an acetonitrile, an acetic acid ester, and an alkali metal alkoxide without distilling off the alcohol formed during the reaction . Another method involves a modified Gewald reaction where the labile cyanoacetone, easily accessible from its commercially available sodium salt, is cyclized with the appropriate α-mercaptoaldehyde dimers using triethylamine in DMF at 60 °C .


Molecular Structure Analysis

The molecular structure of Cyanoacetone sodium salt is represented by the formula C4H4NO・Na . The molecular weight of the compound is 105.07 .


Chemical Reactions Analysis

In a modified Gewald reaction, Cyanoacetone sodium salt is used to synthesize 3-acetyl-2-aminothiophenes . This reaction involves cyclizing the labile cyanoacetone with the appropriate α-mercaptoaldehyde dimers using triethylamine in DMF at 60 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyanoacetone sodium salt include its molecular formula C4H4NO・Na and a molecular weight of 105.07 .

Scientific Research Applications

Reductive Amination of Aldehydes and Ketones

One of the applications of Cyanoacetone sodium salt is in the field of reductive amination of aldehydes and ketones. Sodium triacetoxyborohydride, a related compound, is used as a reducing agent in this process. This method has been developed for various substrates and is effective in the presence of functional groups like cyano groups, indicating potential relevance for Cyanoacetone sodium salt (Abdel-Magid et al., 1996).

Carbonyl Compounds Against Cyanide Toxicity

In medical research, compounds similar to Cyanoacetone sodium salt are evaluated for their efficacy against cyanide toxicity. Carbonyl compounds like alpha-ketoglutaric acid show potential as cyanide antidotes. This suggests possible research applications for Cyanoacetone sodium salt in toxicology (Bhattacharya & Tulsawani, 2008).

Use as a Selective Reducing Agent

Sodium cyanohydridoborate, closely related to Cyanoacetone sodium salt, demonstrates utility as a selective reducing agent in organic chemistry. Its ability to reduce a wide range of organic functional groups, including aldehydes, ketones, and amines, suggests similar applications for Cyanoacetone sodium salt (Borch, Bernstein, & Durst, 1971).

Effect of Salts on Liquid-Liquid Equilibrium

Studies on the salting-out effect of salts like NaCl and KCl on various solvent systems can be extended to understand the behavior of Cyanoacetone sodium salt in similar scenarios. This knowledge is valuable in chemical engineering and separation processes (Hasseine, Méniai, & Korichi, 2009).

Asymmetric Cyanosilylation of Ketones

Research into the catalytic asymmetric cyanosilylation of ketones using chiral amino acid salts has been conducted. L-Phenylglycine sodium salt, which shares characteristics with Cyanoacetone sodium salt, has been used for this purpose, indicating potential applications in asymmetric synthesis (Liu et al., 2005).

Safety and Hazards

Cyanoacetone sodium salt is classified as having acute toxicity (Category 3, Oral, H301), causing skin corrosion (Category 1B, H314), and may cause an allergic skin reaction (H317) . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

sodium;3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO.Na/c1-4(6)2-3-5;/h2H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIONPHFSWONBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C#N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4NNaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991078
Record name Sodium 1-cyano-2-oxopropan-1-ide
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Molecular Weight

105.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanoacetone sodium salt

CAS RN

70807-22-6
Record name Butanenitrile, 3-oxo-, ion(1-), sodium (1:1)
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Record name Butanenitrile, 3-oxo-, ion(1-), sodium (1:1)
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Record name Butanenitrile, 3-oxo-, ion(1-), sodium (1:1)
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Record name Sodium 1-cyano-2-oxopropan-1-ide
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Record name Sodium 1-cyanoprop-1-ene-2-olate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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